molecular formula C8H9Cl2NO B1447268 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride CAS No. 1965309-87-8

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride

Cat. No.: B1447268
CAS No.: 1965309-87-8
M. Wt: 206.07 g/mol
InChI Key: RZLBVVSIRGAVIT-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, a chloro group, and an ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-nitrobenzene with chloroacetyl chloride in the presence of a base to form 1-(4-Nitro-phenyl)-2-chloro-ethanone. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield 1-(4-Amino-phenyl)-2-chloro-ethanone. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride can be compared with other similar compounds, such as:

    1-(4-Nitro-phenyl)-2-chloro-ethanone: This compound has a nitro group instead of an amino group, which affects its reactivity and applications.

    1-(4-Amino-phenyl)-2-bromo-ethanone hydrochloride: The presence of a bromo group instead of a chloro group can lead to different reactivity and biological activity.

    1-(4-Amino-phenyl)-2-chloro-propanone hydrochloride: The additional carbon in the propanone moiety can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-(4-aminophenyl)-2-chloroethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLBVVSIRGAVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-87-8
Record name Ethanone, 1-(4-aminophenyl)-2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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